2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate
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Overview
Description
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate is an organic compound with a complex structure that includes a pyran ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate typically involves the esterification of 2-Methyl-4-oxo-4H-pyran-3-yl with 2-methyl-pent-2-en-1-oic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate
- 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutanoate
Uniqueness
2-Methyl-4-oxo-4H-pyran-3-yl 2-methyl-pent-2-en-1-oate is unique due to its specific ester functional group and the presence of a double bond in the pent-2-en-1-oate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
69920-27-0 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) (E)-2-methylpent-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-8(2)12(14)16-11-9(3)15-7-6-10(11)13/h5-7H,4H2,1-3H3/b8-5+ |
InChI Key |
JDOPMTLEFYDNNZ-VMPITWQZSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(=O)OC1=C(OC=CC1=O)C |
Canonical SMILES |
CCC=C(C)C(=O)OC1=C(OC=CC1=O)C |
Origin of Product |
United States |
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